N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxybenzamide hydrochloride
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxybenzamide hydrochloride is a benzothiazole-derived compound featuring a brominated aromatic core, a dimethylaminopropyl chain, and a 3-methoxybenzamide group. Its molecular formula is approximately C₂₀H₂₂BrClN₃O₂S (inferred from analogs in ), with a molecular weight of ~490–510 g/mol. The dimethylaminopropyl chain is critical for modulating lipophilicity and interaction with biological targets, such as enzymes or receptors .
This compound is synthesized via multi-step protocols involving:
Amidation: Coupling of a benzothiazole-2-amine derivative with a substituted benzoyl chloride.
Alkylation: Introduction of the dimethylaminopropyl group under controlled pH and temperature .
Salt formation: Conversion to the hydrochloride salt for enhanced stability .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S.ClH/c1-23(2)10-5-11-24(19(25)14-6-4-7-16(12-14)26-3)20-22-17-9-8-15(21)13-18(17)27-20;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGMUHDPOULFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxybenzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes a benzothiazole core with a bromine substitution at the 6-position, a dimethylamino propyl group, and a methoxybenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 414.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.8 g/mol |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Antitumor Properties
Research indicates that compounds with similar benzothiazole structures often exhibit significant antitumor activity. Specifically, studies have shown that this compound may inhibit tumor cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : In vitro assays have demonstrated that this compound can effectively reduce the viability of several cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). For instance, IC50 values observed in 2D cultures were significantly lower than those in 3D cultures, indicating its potent activity in two-dimensional systems .
- Mechanism of Action : The compound is believed to interact with specific molecular targets within cancer cells, potentially inhibiting key enzymes involved in cell cycle regulation or apoptosis pathways. This interaction may lead to the modulation of downstream signaling pathways that are crucial for tumor growth and survival.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also shown promising antimicrobial activity against various pathogens:
- Testing Against Bacteria : The compound was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods. Results indicated that it possesses notable antibacterial properties, making it a candidate for further exploration as an antimicrobial agent .
Case Studies
- Antitumor Activity Study : In a comparative study involving multiple benzothiazole derivatives, this compound exhibited superior activity against A549 lung cancer cells with an IC50 of approximately 6.75 μM in 2D assays. This was significantly more effective than standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against E. coli and S. aureus, showing inhibition zones comparable to established antibiotics. This suggests potential utility in treating infections caused by these pathogens .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Methoxy vs. Methyl/Nitro Groups: The 3-methoxy group in the target compound enhances solubility and hydrogen-bonding capacity relative to 2-methyl or 4-nitro substituents, which may improve pharmacokinetics .
Biological Performance :
- Chlorinated analogs (e.g., 3-chloro benzamide) show superior antiproliferative activity but higher toxicity profiles .
- Nitro-substituted derivatives exhibit high kinase selectivity due to stronger electron-deficient aromatic systems .
Synthetic Complexity :
- Bromination steps (required for the target compound) often involve hazardous reagents (e.g., Br₂ or NBS), increasing synthesis challenges compared to fluoro or chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
